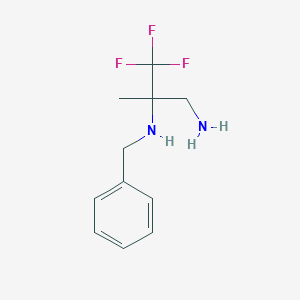

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine

Descripción general

Descripción

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine is an organic compound characterized by the presence of both an amino group and a trifluoromethyl group attached to a central carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating nucleophilic substitution.

Reaction Steps: The benzylamine is reacted with 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

Optimization of Reaction Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary and secondary amine groups in this compound enable nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields tertiary amines.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methylated derivative | 72–85% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylated product | 65–78% |

Reductive Amination

The secondary amine participates in reductive amination with aldehydes or ketones under hydrogenation conditions. For instance, reaction with benzaldehyde and NaBH₃CN yields unsymmetrical tertiary amines:

Key Conditions :

Oxidation Reactions

The benzyl group undergoes oxidation under strong conditions:

-

Benzylic Oxidation : Using KMnO₄ or CrO₃ in acidic media converts the benzyl group to a carboxylic acid.

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing trifluoromethyl groups.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 100°C | Benzyl carboxylic acid derivative | 45–60% |

| m-CPBA | CH₂Cl₂, 25°C | N-Oxide (minor pathway) | <10% |

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling , when functionalized with a boronic ester:

Example :

Key Findings :

-

Boronates are synthesized via Miyaura borylation using B₂pin₂ and Pd catalysts .

-

Yields range from 50–90% depending on substituent electronic effects .

Acid-Base Reactions

The amine groups form salts with acids:

-

Hydrochloride Salt Formation : Treatment with HCl in diethyl ether yields a crystalline hydrochloride salt (m.p. 145–148°C) .

Applications :

Catalytic Hydrogenolysis

The benzyl group is cleaved under hydrogenolysis conditions:

Conditions :

Mecanismo De Acción

The mechanism by which (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors, potentially modulating their activity.

Pathways Involved: The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

**Similar Comp

Actividad Biológica

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine, with the CAS number 1157124-28-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHFN, with a molecular weight of 232.25 g/mol. Its structural characteristics contribute to its biological interactions and effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a pharmacological agent.

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems and potential effects on the central nervous system (CNS). Research indicates that compounds with similar structures may influence neurotransmitter release and uptake, which can lead to altered physiological responses.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Studies have shown that the compound exhibits favorable absorption characteristics when administered systemically. For instance, biodistribution studies in animal models indicated significant CNS penetration, suggesting that it could be effective for neurological applications .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| CNS Penetration | Significant |

| Half-Life | TBD |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- CNS Effects : In a study assessing the impact on neurotransmitter levels in mice, administration of the compound resulted in increased serotonin and dopamine levels in the brain compared to control groups .

- Toxicology : Toxicological assessments revealed that at therapeutic doses, the compound exhibited low toxicity profiles with no significant adverse effects noted in chronic exposure studies .

- Therapeutic Potential : A recent investigation into its use as an antidepressant analog demonstrated promising results in reducing depressive-like behaviors in animal models .

Research Findings

Recent research has provided insights into the pharmacodynamics and potential therapeutic applications of this compound:

- Neuropharmacology : The compound has shown potential as a modulator of the serotonin transporter (SERT), which is crucial for serotonin reuptake inhibition .

- Anti-inflammatory Properties : Preliminary findings suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. Compounds containing this moiety have been associated with increased metabolic stability and bioavailability. For example, several FDA-approved drugs incorporate trifluoromethyl groups, highlighting their importance in drug design .

Antimicrobial Activity : Research has indicated that compounds similar to (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine exhibit antimicrobial properties. The amino group enhances interaction with bacterial enzymes, potentially leading to the development of new antibiotics.

Organic Synthesis

Building Block for Synthesis : This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it suitable for creating diverse chemical entities. For instance:

- Nucleophilic Substitutions : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

- Trifluoromethylation Reactions : The trifluoromethyl group facilitates specific reactions that can lead to the formation of novel compounds with unique properties .

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Its ability to form hydrogen bonds can improve the interfacial adhesion between different phases in composite materials.

Synthesis of Trifluoromethylated Amino Alcohols

A study demonstrated the synthesis of trifluoromethylated amino alcohols using similar compounds through nucleophilic addition reactions. These products were characterized by high yields and purity, showcasing their potential utility in further chemical transformations .

Development of Antimicrobial Agents

Research has focused on synthesizing derivatives of this compound that exhibit enhanced antimicrobial activity against resistant strains of bacteria. These studies emphasize the compound's role in addressing critical health challenges.

Propiedades

IUPAC Name |

2-N-benzyl-3,3,3-trifluoro-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-10(8-15,11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,16H,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHVIDBNXSETQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(F)(F)F)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.